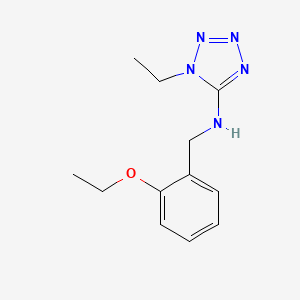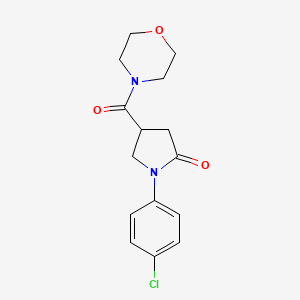
2-(2-furylmethyl)-3-hydroxy-3-phenylisoindolin-1-one
Vue d'ensemble
Description
2-(2-furylmethyl)-3-hydroxy-3-phenylisoindolin-1-one, also known as FMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMI is a derivative of isoindolinone, which is a common structural motif found in many biologically active compounds. In
Mécanisme D'action
The mechanism of action of 2-(2-furylmethyl)-3-hydroxy-3-phenylisoindolin-1-one involves its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. This compound also activates the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. By activating this pathway, this compound enhances the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to protect cells from oxidative stress-induced apoptosis, reduce inflammation, and improve insulin sensitivity. This compound has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-furylmethyl)-3-hydroxy-3-phenylisoindolin-1-one is its potent antioxidant and anti-inflammatory activities, which make it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 2-(2-furylmethyl)-3-hydroxy-3-phenylisoindolin-1-one. One area of research is the development of new this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for this compound, such as enzymes involved in the regulation of cellular metabolism. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes, should be further explored.
Applications De Recherche Scientifique
2-(2-furylmethyl)-3-hydroxy-3-phenylisoindolin-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-3-hydroxy-3-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18-16-10-4-5-11-17(16)19(22,14-7-2-1-3-8-14)20(18)13-15-9-6-12-23-15/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKIEVRPMABHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methoxy-N-[2-(pyridin-2-ylthio)ethyl]-2-naphthamide](/img/structure/B4421145.png)

![1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4421157.png)
![1-[4-chloro-3-(piperidin-1-ylsulfonyl)benzoyl]azepane](/img/structure/B4421165.png)
![4-methoxy-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4421172.png)
![N-cyclohexyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4421175.png)
![N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B4421186.png)


![3-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B4421218.png)

![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B4421248.png)
![2-tert-butyl-7,8-dimethyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4421255.png)
